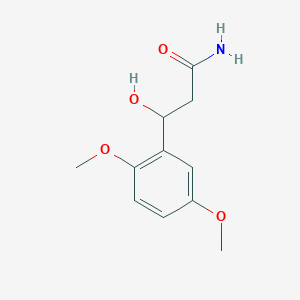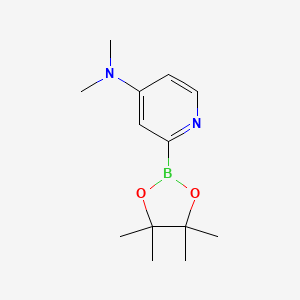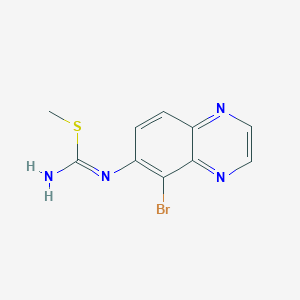
(5-Bromo-6-quinoxalinyl)-S-methylisothiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-6-quinoxalinyl)-S-methylisothiourea: is a chemical compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of a bromine atom at the 5th position and a methylisothiourea group at the 6th position of the quinoxaline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-quinoxalinyl)-S-methylisothiourea typically involves the following steps:
Bromination: The quinoxaline ring is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of Methylisothiourea Group: The brominated quinoxaline is then reacted with methylisothiourea under basic conditions to introduce the S-methylisothiourea group at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(5-Bromo-6-quinoxalinyl)-S-methylisothiourea undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The methylisothiourea group can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol or acetonitrile).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield quinoxaline derivatives with various functional groups, while oxidation reactions can produce quinoxaline N-oxides.
科学研究应用
(5-Bromo-6-quinoxalinyl)-S-methylisothiourea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of (5-Bromo-6-quinoxalinyl)-S-methylisothiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
N-(5-Bromo-6-quinoxalinyl)guanidine: This compound has a guanidine group instead of a methylisothiourea group.
1-(5-Bromo-6-quinoxalinyl)thiourea: This compound has a thiourea group instead of a methylisothiourea group.
N-(2-Aminoethyl)-N’-(5-bromo-6-quinoxalinyl)thiourea: This compound has an aminoethyl group in addition to the thiourea group.
Uniqueness
(5-Bromo-6-quinoxalinyl)-S-methylisothiourea is unique due to the presence of the S-methylisothiourea group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable tool in scientific research and potential therapeutic applications.
属性
分子式 |
C10H9BrN4S |
|---|---|
分子量 |
297.18 g/mol |
IUPAC 名称 |
methyl N'-(5-bromoquinoxalin-6-yl)carbamimidothioate |
InChI |
InChI=1S/C10H9BrN4S/c1-16-10(12)15-6-2-3-7-9(8(6)11)14-5-4-13-7/h2-5H,1H3,(H2,12,15) |
InChI 键 |
RCLLZSCIPUJGRR-UHFFFAOYSA-N |
规范 SMILES |
CSC(=NC1=C(C2=NC=CN=C2C=C1)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


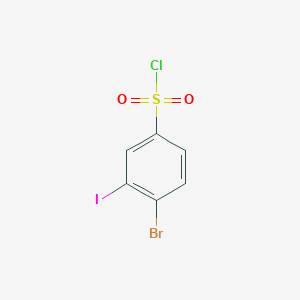
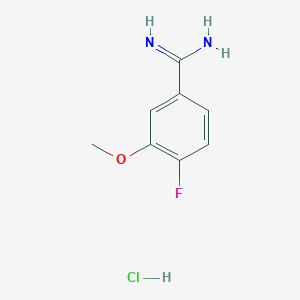
![Trimethyl[2-(tributylstannyl)ethenyl]silane](/img/structure/B13694505.png)
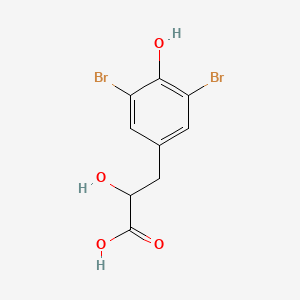

![Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13694525.png)
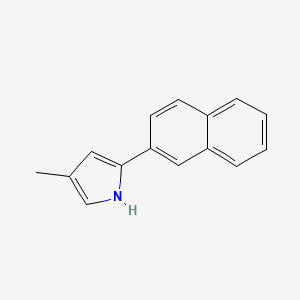

![3'-(Diethylamino)-6'-hydroxy-2-(2-hydroxyethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13694541.png)
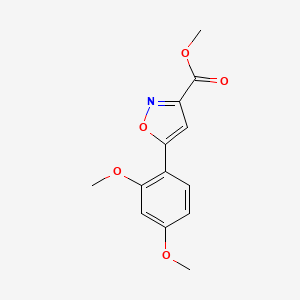
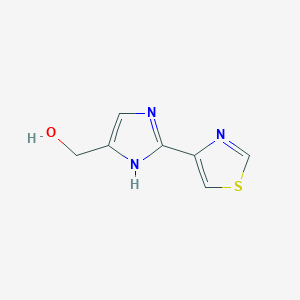
![3-(2,5-Dimethoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]acrylamide](/img/structure/B13694566.png)
